Home > Products > Screening Compounds P71386 > N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide
N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide -

N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide

Catalog Number: EVT-4531252
CAS Number:
Molecular Formula: C22H20FNO3
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax N-oxide (VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used to treat various blood cancers. VNO forms during oxidative stress degradation of Venetoclax and can further rearrange to form the venetoclax hydroxylamine impurity (VHA). []

Relevance: While structurally distinct from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, VNO highlights the importance of understanding oxidative modifications in drug development. Both VNO and the target compound contain benzamide moieties, emphasizing the susceptibility of this functional group to oxidation. This underscores the need to assess potential oxidative metabolites and impurities of N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide during its development. []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax. It forms from Venetoclax N-oxide (VNO) via a Meisenheimer rearrangement. []

Relevance: Similar to VNO, VHA demonstrates the potential for structural modifications in compounds containing a benzamide moiety. Though not directly analogous in structure to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, the formation of VHA from VNO emphasizes the need to investigate potential metabolic and degradation pathways of the target compound, specifically those involving the benzamide group. []

4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5)

Compound Description: PPA5 is a phenylpyrimidine derivative found to inhibit cell viability and induce G2/M cell cycle arrest. This compound exhibits potential as a radiosensitizer for cancer treatment. []

Relevance: While structurally different from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, PPA5 exemplifies the exploration of aryl-substituted heterocycles as bioactive agents. Both compounds feature a substituted phenyl ring directly linked to a nitrogen atom, albeit within distinct core structures. This highlights the potential for modifying aryl substituents and exploring alternative heterocyclic scaffolds to modulate biological activity in compounds related to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide. []

4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13)

Compound Description: PPA13 is another phenylpyrimidine derivative that, like PPA5, exhibits promising radiosensitizing properties by inhibiting cell viability and causing G2/M cell cycle arrest. []

Relevance: PPA13 exhibits closer structural similarity to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide compared to PPA5. Both compounds possess a benzamide moiety, albeit with different substitution patterns on the phenyl ring. Additionally, both compounds feature a methoxy group linked to the benzamide ring, albeit at different positions. This comparison highlights the potential for modifying substituent positions and exploring alternative linkers to the benzamide core while maintaining biological activity. []

4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14) and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15)

Compound Description: PPA14 and PPA15 are phenylpyrimidine derivatives that function as pan-CDK inhibitors, showing significant potential in enhancing radiotherapy effectiveness for cancer treatment. []

Relevance: Although structurally distinct from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, both PPA14 and PPA15 highlight the exploration of sulfonamide derivatives as potential drug candidates. This structural motif is absent in the target compound, suggesting a possible avenue for structural modification to explore its impact on the compound's biological activity. []

4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: PPA17, a phenylpyrimidine derivative, demonstrates potent inhibitory effects on cell viability and induces G2/M cell cycle arrest. Like its structural analogs, PPA17 exhibits potential as a radiosensitizer in cancer therapy. []

Benzamide,N-[2-[4-[5-[3,3-dimethyloxiranyl]-4-hydroxy-3-methyl-2-pentenyl]oxy] phenyl]ethyl

Compound Description: This compound, identified in the leaves of Mucuna Pruriens (L.) DC. extracted with petroleum ether, constitutes a significant portion (15.83%) of the extract. It is known to possess antioxidant properties. []

Relevance: Although structurally different from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, this compound highlights the prevalence and significance of benzamide derivatives in natural products with potential therapeutic benefits. The presence of a benzamide moiety in both compounds underscores the importance of this chemical scaffold in various biological contexts. []

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide, and severine acetate

Compound Description: These compounds, identified in the stems and fruits of Swinglea glutinosa (Rutaceae), are N-phenylethyl-benzamide derivatives. While the acridones isolated from the plant exhibited weak cytotoxicity, these amides demonstrated moderate nonselective cytotoxic activity. []

Relevance: These compounds share a structural resemblance to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide through their N-phenylethyl-benzamide core structure. This structural similarity highlights the potential of N-phenylethyl-benzamide derivatives as a scaffold for developing compounds with cytotoxic activity, prompting further investigation into modifications of this core structure, including the substitutions on the phenyl rings and the ethyl linker, to fine-tune their biological activity. []

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

Compound Description: SB-431542 is a potent and selective inhibitor of the TGF-β type I receptor kinase activity, ALK5. It effectively inhibits the phosphorylation of Smad3, a downstream mediator of TGF-β signaling, and subsequently suppresses the production of extracellular matrix components like collagen I. []

Relevance: While structurally distinct from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, SB-431542 exemplifies the use of benzamide derivatives as a scaffold for developing kinase inhibitors. Despite differences in their overall structures, the presence of a benzamide moiety in both compounds emphasizes the versatility of this chemical group in interacting with various biological targets. []

(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist characterized by its long duration of action. This prolonged effect is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1. []

Relevance: While structurally diverse from N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, RTI-5989-97 emphasizes the importance of understanding the relationship between a compound's structure and its duration of action. Investigating how structural variations within N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, or similar compounds, might influence their pharmacokinetic properties is crucial for optimizing their therapeutic potential. []

Compound Description: This compound is a selective Bcl-2 inhibitor that holds potential for treating systemic lupus erythematosus (SLE), lupus nephritis, or Sjogren's syndrome. []

Relevance: Similar to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, this compound contains a benzamide functional group. This shared structural feature highlights the presence of the benzamide motif in compounds targeting diverse therapeutic areas, indicating its potential versatility as a pharmacophore. []

(±)-cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide (Cisapride)

Compound Description: Cisapride is a gastrokinetic drug known for its potent stimulating effect on gastrointestinal motor activity. Its structure consists of three major moieties: a fluorophenyl group, a piperidine ring, and a benzamide function. []

Relevance: Cisapride shares structural similarities with N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide, particularly the presence of a fluorophenyl group and a methoxybenzamide moiety. This structural resemblance, despite differences in the overall structure and the linker between the fluorophenyl and benzamide units, highlights the potential of modifying these specific chemical groups to fine-tune the biological activity of compounds related to N-(2-Fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide. []

Properties

Product Name

N-(2-fluorophenyl)-3-methoxy-4-[(4-methylbenzyl)oxy]benzamide

IUPAC Name

N-(2-fluorophenyl)-3-methoxy-4-[(4-methylphenyl)methoxy]benzamide

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H20FNO3/c1-15-7-9-16(10-8-15)14-27-20-12-11-17(13-21(20)26-2)22(25)24-19-6-4-3-5-18(19)23/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

LOWNJFSNOSYEGL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.